2-Pyridinyl(tetrahydro-2-furanyl)methanone
Overview
Description
2-Pyridinyl(tetrahydro-2-furanyl)methanone is a heterocyclic organic compound with the molecular formula C10H11NO2 It is characterized by a pyridine ring attached to a tetrahydrofuran ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinyl(tetrahydro-2-furanyl)methanone can be achieved through several methods. One common approach involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis. This method employs water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . Another method involves the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper, is common in industrial settings due to their efficiency in promoting the desired oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinyl(tetrahydro-2-furanyl)methanone undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups on the pyridine or tetrahydrofuran rings are replaced by other groups.
Common Reagents and Conditions
Substitution: Various reagents, including halogens and nucleophiles, can be used to facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from the oxidation of this compound are pyridin-2-yl-methanones. Substitution reactions can yield a variety of derivatives depending on the reagents used.
Scientific Research Applications
2-Pyridinyl(tetrahydro-2-furanyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridinyl(tetrahydro-2-furanyl)methanone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes Csp3-H oxidation facilitated by copper catalysis, where water acts as the oxygen source . This process involves the formation of reactive intermediates that lead to the desired product.
Comparison with Similar Compounds
2-Pyridinyl(tetrahydro-2-furanyl)methanone can be compared with other similar compounds, such as:
Pyridin-2-yl-methanone: This compound shares the pyridine ring but lacks the tetrahydrofuran ring, making it less complex in structure.
Tetrahydro-2-furanyl-methanone: This compound contains the tetrahydrofuran ring but lacks the pyridine ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties that are not observed in its individual components.
Properties
IUPAC Name |
oxolan-2-yl(pyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-2,4,6,9H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYCNYKROLTBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672438 | |
Record name | (Oxolan-2-yl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-35-1 | |
Record name | (Oxolan-2-yl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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